N-(4-ethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
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Overview
Description
N-(4-ethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound consists of a furo[3,2-b]pyridine core, which is a fused bicyclic system, with an ethoxyphenyl group and a carboxamide functionality. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the furo[3,2-b]pyridine core, which can be achieved through cyclization reactions involving pyridine derivatives and suitable reagents
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives
Scientific Research Applications
N-(4-ethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide has found applications in several scientific research areas:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to alter cellular signaling processes.
Comparison with Similar Compounds
N-(4-ethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can be compared with other similar compounds, such as:
Thieno[2,3-b]pyridine-2-carboxamides: These compounds share a similar core structure but differ in the heterocyclic ring and substituents.
Indole derivatives: Indole-based compounds also exhibit diverse biological activities and are structurally related due to the presence of a fused bicyclic system.
Quinoline derivatives: Quinoline-based compounds are another class of heterocycles with significant biological and medicinal applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, which distinguish it from other related compounds.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-3-21-13-7-5-12(6-8-13)19-17(20)16-10-14-15(22-16)9-4-11(2)18-14/h4-10H,3H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQVUPOBRKIMOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(O2)C=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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